molecular formula C9H12N2O2 B2623713 methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate CAS No. 32286-98-9

methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No. B2623713
CAS RN: 32286-98-9
M. Wt: 180.207
InChI Key: FCGHXNFPSZTBIQ-UHFFFAOYSA-N
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Description

“Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate” is a chemical compound with the CAS Number: 32286-98-9 . It has a molecular weight of 180.21 and its IUPAC name is "this compound" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 136-138°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate derivatives have been synthesized using conventional methods from cyclic β-keto esters. The synthesis includes studying NMR and IR spectra, confirming the indazole structure (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).

  • Structural Characteristics : The effect of substituents like fluorine on the supramolecular structure of NH-indazoles, including 3-methyl-4,5,6,7-tetrafluoroindazole, has been investigated. This research focuses on understanding the crystal structures and molecular interactions in these compounds (Teichert et al., 2007).

Pharmaceutical Research

  • Antiinflammatory Actions : Research has been conducted on the anti-inflammatory properties of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. These studies aim to understand their potential therapeutic applications, focusing on their effectiveness in reducing inflammation (Nagakura et al., 1979).

  • Antioxidant Properties : The antioxidant activity of various tetrahydroindazole derivatives has been evaluated. This research provides insights into their potential as antioxidants, including studies on their spectroscopic characterization and molecular properties (Polo et al., 2016).

Catalysis and Organic Chemistry

  • Catalytic Applications : Studies have been conducted on the use of optically active pyrazolylmethane ligands, which include this compound derivatives, in palladium-catalyzed reactions. This research highlights their role in asymmetric allylic alkylation (Bovens, Togni, & Venanzi, 1993).

  • Corrosion Inhibition : Research into the use of menthone derivatives, including 7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole, as corrosion inhibitors for mild steel in acidic solutions. This is an application in industrial processes where corrosion resistance is critical (Abdeslam et al., 2015).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

“Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate” is a useful research chemical . It is available for purchase for a variety of research applications . The compound could potentially be used in future studies to further understand its properties and potential applications .

Biochemical Analysis

Biochemical Properties

Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has shown potential in modulating the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation .

Cellular Effects

This compound influences various cellular processes. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune response and inflammation . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes. Furthermore, it has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules. It binds to the active site of COX-2, leading to enzyme inhibition and a subsequent decrease in the production of inflammatory mediators . Additionally, the compound can interact with transcription factors such as NF-κB, preventing their activation and translocation to the nucleus . This results in reduced gene expression of pro-inflammatory cytokines and enzymes. This compound also influences gene expression by modulating epigenetic markers, such as histone acetylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and a reduction in chronic inflammation . The compound’s efficacy may decrease over time due to potential degradation and metabolic inactivation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively reduce inflammation without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and bioavailability, impacting its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Additionally, binding proteins such as albumin can influence the compound’s distribution and localization within tissues . These interactions play a crucial role in determining the compound’s pharmacokinetics and therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes . The subcellular localization of this compound is crucial for understanding its mechanism of action and optimizing its therapeutic potential .

properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGHXNFPSZTBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32286-98-9
Record name methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
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